N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide, commonly known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
TFMPA binds to a specific site on the GABA-A receptor known as the benzodiazepine site. This site is responsible for modulating the activity of the receptor in response to the neurotransmitter GABA. By blocking the benzodiazepine site, TFMPA prevents the inhibitory effects of GABA on neuronal activity, leading to increased excitability and altered synaptic transmission.
Biochemical and Physiological Effects:
TFMPA has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TFMPA increases the firing rate of neurons and enhances synaptic transmission. In vivo studies have shown that TFMPA can induce seizures and alter behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TFMPA is its selectivity for the GABA-A receptor. This allows researchers to specifically target this receptor and study its function in detail. However, TFMPA has also been shown to have off-target effects on other receptors, which can complicate its use in certain experiments. Additionally, TFMPA has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Zukünftige Richtungen
There are a number of future directions for research on TFMPA. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the function of specific receptor subtypes. Another area of interest is the use of TFMPA as a tool to study the role of GABA-A receptors in neurological disorders such as epilepsy and anxiety. Finally, there is potential for the development of TFMPA-based therapies for these disorders, although much more research is needed to determine the feasibility of this approach.
Synthesemethoden
The synthesis of TFMPA involves the reaction of 2-amino-6-trifluoromethylpyridine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the desired compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
TFMPA has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the GABA-A receptor, which is a key neurotransmitter receptor in the central nervous system. TFMPA has been shown to block the effects of GABA-A receptor activation, leading to increased neuronal excitability and altered synaptic transmission.
Eigenschaften
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-2-9(16)14-6-7-4-3-5-8(15-7)10(11,12)13/h2-5H,1,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQBINBYZWVNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.